1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide
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Description
1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Compounds with structures related to the specified molecule have been synthesized and evaluated for various pharmacological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, have been synthesized and assessed for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Activity
Derivatives of pyrrolidine carboxylic acid, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been synthesized and screened for antioxidant activity. Some of these compounds showed potent antioxidant effects, surpassing even well-known antioxidants like ascorbic acid, indicating their potential for further research in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Structural and Conformational Analysis
The structural and conformational aspects of solvated pyrrolidine carboxamides have been explored through X-ray analysis and molecular orbital methods, providing insights into the molecular geometry and interactions that could influence the biological activity and synthesis of related compounds (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-16-5-2-4-15(10-16)23-12-13(8-19(23)24)20(25)21-11-14-9-17(27-22-14)18-6-3-7-28-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQPCPOGXCONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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